zinc;dichlorate

Description

Contextualization within Inorganic Chemistry Research

Within the field of inorganic chemistry, zinc compounds are widely studied due to the versatile coordination chemistry of zinc and their applications in various domains, including catalysis and materials science. mdpi.comnih.govthieme-connect.comnih.gov Zinc chlorate (B79027) is primarily of interest due to its nature as a potent oxidizing agent. echemi.com Historically, metal chlorates, including zinc chlorate, have been significant in the development of explosives and pyrotechnics. nih.govchegg.com

The synthesis of zinc chlorate can be achieved through several methods, including the reaction of zinc carbonate with chloric acid or the metathesis reaction between zinc sulfate (B86663) and barium chlorate. atomistry.com Another documented method involves passing chlorine gas into a suspension of zinc oxide in cold water, which initially forms zinc chloride and zinc hypochlorite. sciencemadness.org The compound is known to form hydrates, with the tetrahydrate (Zn(ClO₃)₂·4H₂O) and hexahydrate (Zn(ClO₃)₂·6H₂O) being identified. atomistry.comchemister.ru The transition temperature between the hexahydrate and tetrahydrate is reported to be between 14.5°C and 15°C. atomistry.com

The thermal decomposition of zinc chlorate is a key area of study, as it yields pure oxygen gas and solid zinc chloride. chegg.comgauthmath.com This decomposition is explosive, particularly for the tetrahydrated salt, which decomposes at 60°C. nih.gov

The following table provides a summary of the physical and chemical properties of zinc chlorate:

| Property | Value |

| Chemical Formula | Zn(ClO₃)₂ |

| Molar Mass | 232.29 g/mol |

| Appearance | Yellowish hygroscopic crystals |

| Density | 2.15 g/cm³ |

| Melting Point | Decomposes at 60 °C (140 °F) |

| Solubility in water | 200 g/100 mL (20 °C) |

This table contains data sourced from Wikipedia. wikipedia.org

Current State of Research and Emerging Areas of Inquiry

Current research involving zinc chlorate is limited, with much of the available information dating back to older chemical literature. Its primary applications remain in established areas such as its use as an oxidizing agent in explosives and as a catalyst in certain organic syntheses. chegg.com It is also used in the manufacturing of dyes and adhesives. nih.gov

While direct, cutting-edge research on zinc chlorate is not abundant, the broader field of zinc-based catalysts is an active area of investigation. Researchers are exploring the use of various zinc complexes in catalysis, focusing on developing more efficient and environmentally friendly synthetic methodologies. mdpi.comthieme-connect.comnih.gov For instance, recent advancements have been made in using zinc complexes for the stereoselective ring-opening polymerization of lactide, which is crucial for producing biodegradable plastics. mdpi.com N-heterocyclic carbene (NHC)-stabilized zinc complexes have also gained attention for their enhanced stability and catalytic activity in reduction reactions. thieme-connect.com

The study of chlorate salts in general continues to be relevant, particularly in understanding their environmental impact and in developing new applications. For example, the market for sodium chlorate, a related compound, is driven by its use in the pulp and paper industry for bleaching. waivio.commcgroup.co.ukchemanalyst.com Research in this area focuses on improving the efficiency and environmental footprint of such processes.

Emerging research in the broader context of zinc compounds includes the development of novel zinc-containing materials for electronics and photocatalysis. nih.gov While zinc chlorate itself may not be at the forefront of these investigations, the fundamental understanding of zinc chemistry, including its interaction with various ligands and its redox properties, is crucial for these advancements. Future research could potentially explore niche applications for zinc chlorate, perhaps in the synthesis of specialized materials where a strong, water-soluble oxidizing agent is required. However, due to its hazardous nature, its use is likely to remain limited to well-controlled industrial and laboratory settings.

Structure

2D Structure

Properties

IUPAC Name |

zinc;dichlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO3.Zn/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQFPPIXGLYKCZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

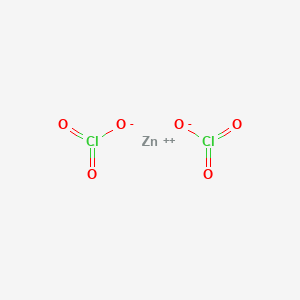

[O-]Cl(=O)=O.[O-]Cl(=O)=O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zn(ClO3)2, Cl2O6Zn | |

| Record name | ZINC CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zinc chlorate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zinc_chlorate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30890658 | |

| Record name | Zinc chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zinc chlorate appears as a white crystalline solid. May explode under prolonged exposure to heat or fire., Yellow solid; [HSDB] Tetrahydrate: Deliquescent; [Hawley] | |

| Record name | ZINC CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc chlorate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7769 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOLUBILITY: 262 G/100 CC COLD WATER AT 20 °C /TETRAHYDRATE/, SOLUBILITY: 167 G/100 CC ALCOHOL /TETRAHYDRATE/, Very soluble in water | |

| Record name | ZINC CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.15 g/cu cm | |

| Record name | ZINC CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow crystals | |

CAS No. |

10361-95-2 | |

| Record name | ZINC CHLORATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1715 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zinc chlorate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloric acid, zinc salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zinc chlorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30890658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zinc chlorate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC CHLORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3363718500 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZINC CHLORATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1049 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Preparation Techniques for Zinc Dichlorate Compounds

Direct Synthesis Routes for Zinc Chlorates

The direct synthesis of zinc chlorate (B79027) (Zn(ClO₃)₂) typically involves double displacement reactions. A common and effective method is the reaction of an aqueous solution of zinc sulfate (B86663) (ZnSO₄) with barium chlorate (Ba(ClO₃)₂). laboxd.comdoubtnut.comwebqc.org In this process, the reactants exchange ions, leading to the formation of zinc chlorate, which remains dissolved in the solution, and barium sulfate (BaSO₄), which is insoluble and precipitates out. laboxd.comdoubtnut.com

The balanced chemical equation for this reaction is: ZnSO₄(aq) + Ba(ClO₃)₂(aq) → Zn(ClO₃)₂(aq) + BaSO₄(s) doubtnut.com

After the reaction, the solid barium sulfate precipitate is removed by filtration, leaving a solution of zinc chlorate. This solution can then be concentrated through evaporation to crystallize the zinc chlorate product.

Synthesis of Anhydrous Zinc Chloride

While the subject is zinc dichlorate (zinc chlorate), the synthesis of anhydrous zinc chloride (ZnCl₂) involves distinct and important industrial processes. It is crucial to use methods that avoid water, as aqueous acids cannot be used to produce the anhydrous form directly. wikipedia.org

Reaction of Zinc Metal with Halogen Species

Anhydrous zinc chloride can be prepared by the direct reaction of zinc metal with halogen species. atamanchemicals.comatamankimya.comchemicalbook.com This can be achieved in two primary ways:

Reaction with Hydrogen Chloride Gas : In this method, metallic zinc is treated with a stream of dry hydrogen chloride (HCl) gas at elevated temperatures. atamanchemicals.comatamankimya.comchemicalbook.com The reaction proceeds as follows: Zn(s) + 2HCl(g) → ZnCl₂(s) + H₂(g) brainly.compw.live

Reaction with Chlorine Gas : A direct synthesis involves passing dry chlorine (Cl₂) gas over heated zinc metal. brainly.comvaia.com This redox reaction is a direct combination of the elements to form the salt: Zn(s) + Cl₂(g) → ZnCl₂(s) brainly.compw.live

Acid-Base Neutralization Pathways Utilizing Zinc Oxides

An acid-base neutralization reaction can be employed to synthesize zinc chloride. This pathway involves reacting zinc oxide (ZnO), a basic oxide, with hydrochloric acid (HCl). wikipedia.orgatamanchemicals.comatamankimya.com To produce the anhydrous form, gaseous hydrogen chloride is typically used. The reaction is: ZnO(s) + 2HCl(g) → ZnCl₂(s) + H₂O(g)

If an aqueous solution of hydrochloric acid is used, it results in the formation of hydrated zinc chloride. wikipedia.orgatamanchemicals.comatamankimya.com

Reaction of Zinc Sulfide (B99878) Precursors with Halogen Acids

Another method for preparing zinc chloride involves the reaction of zinc sulfide (ZnS) with hydrochloric acid. wikipedia.orgatamankimya.comchemicalbook.compw.live This reaction is particularly common for producing aqueous solutions of zinc chloride.

The reaction equation is: ZnS(s) + 2HCl(aq) → ZnCl₂(aq) + H₂S(g) chemicalbook.compw.live

The process generates hydrogen sulfide gas as a byproduct. chemicalbook.compw.live Since this method uses aqueous acid, it yields a hydrated form of zinc chloride upon evaporation. atamankimya.com

Preparation of Hydrated Zinc Chloride Forms

Hydrated forms of zinc chloride, represented by the formula ZnCl₂(H₂O)n, are prepared by reacting zinc metal, zinc oxide, or zinc sulfide with aqueous hydrochloric acid. wikipedia.orgatamanchemicals.comatamankimya.com The resulting aqueous solution is then subjected to evaporation. wikipedia.org The specific hydrate (B1144303) that crystallizes depends on the temperature of the evaporation process. wikipedia.org Five different hydrates of zinc chloride are known, with 'n' values of 1, 1.5, 2.5, 3, and 4. wikipedia.org For example, evaporation at room temperature can yield the 1.33-hydrate. wikipedia.org

| Precursor | Reaction with Aqueous HCl | Product |

| Zinc Metal (Zn) | Zn + 2HCl(aq) → ZnCl₂(aq) + H₂(g) | Aqueous Zinc Chloride |

| Zinc Oxide (ZnO) | ZnO + 2HCl(aq) → ZnCl₂(aq) + H₂O(l) | Aqueous Zinc Chloride |

| Zinc Sulfide (ZnS) | ZnS + 2HCl(aq) → ZnCl₂(aq) + H₂S(g) | Aqueous Zinc Chloride |

Advanced Purification Protocols for Zinc Dichlorate Compounds

The purification of zinc-containing chloride and chlorate compounds is essential to remove impurities, which often arise from starting materials or hydrolysis during the process. atamanchemicals.com Since zinc typically exists only in the +2 oxidation state, its purification is simplified compared to elements with multiple oxidation states. atamanchemicals.comchemicalbook.compw.livevedantu.com

Purification of Zinc Chloride: Commercial samples of zinc chloride often contain water and zinc oxychloride from hydrolysis. atamanchemicals.comatamankimya.com Several advanced methods are used for its purification:

Recrystallization from Dioxane : This technique involves dissolving the impure zinc chloride in hot dioxane and then allowing it to cool. atamanchemicals.comatamankimya.comennoreindiachemicals.com The purified zinc chloride crystallizes out of the solution, leaving impurities behind. atamanchemicals.comatamankimya.comennoreindiachemicals.com

Sublimation with Hydrogen Chloride Gas : Anhydrous samples can be purified by sublimation in a stream of hydrogen chloride gas. atamanchemicals.comatamankimya.comennoreindiachemicals.com The sublimate is then heated to 400 °C in a stream of dry nitrogen gas to ensure all volatile impurities are removed. wikipedia.orgatamanchemicals.comatamankimya.comennoreindiachemicals.com

Treatment with Thionyl Chloride : A straightforward method for preparing anhydrous zinc chloride involves treating the hydrated form with thionyl chloride (SOCl₂). wikipedia.orgatamanchemicals.comatamankimya.comchemicalbook.comennoreindiachemicals.com This reagent reacts with water and hydroxide (B78521) impurities. frontiersin.org

Purification of Zinc Chlorate: Specific advanced purification protocols for zinc chlorate are less commonly documented. However, general principles for purifying soluble inorganic salts, such as recrystallization, are applicable. The strong oxidizing nature of the chlorate ion presents unique challenges. For related zinc solutions, such as zinc chloride, impurities like iron are sometimes removed by adding an oxidizing agent, such as sodium chlorate, to precipitate the iron compounds before filtration. google.com

No Information Available for "zinc;dichlorate"

Extensive research across multiple chemical databases and scientific literature did not yield any information on a compound named "this compound." This suggests that the compound is either non-existent, extremely obscure, or referred to by a non-standard name not recognized in chemical nomenclature.

The term "dichlorate" does not correspond to a standard, recognized chemical anion. Standard chlorine oxyanions include chlorite (B76162) (ClO₂⁻), chlorate (ClO₃⁻), and perchlorate (B79767) (ClO₄⁻). While compounds like zinc chlorate (Zn(ClO₃)₂) and zinc perchlorate (Zn(ClO₄)₂) are known and characterized, no data could be found for a compound with the specific name "this compound."

Consequently, it is not possible to provide an article on its synthetic methodologies, including recrystallization, sublimation, or impurity removal, as no synthesis or characterization of this compound has been reported in the accessible scientific literature.

Therefore, the requested article focusing on the synthetic methodologies and preparation techniques for "this compound" cannot be generated due to the absence of any foundational information on the compound itself.

Chemical Reactivity and Mechanistic Investigations of Zinc Dichlorate Species

Oxidative and Reductive Chemistry of Zinc Chlorate (B79027)

Zinc chlorate, with the chemical formula Zn(ClO₃)₂, is recognized as a potent oxidizing agent. nih.govchemicalbook.comontosight.aiechemi.com Its chemical behavior is dominated by the chlorate ion (ClO₃⁻), where chlorine is in a high oxidation state (+5), making the compound eager to accept electrons and be reduced. This inherent oxidative power dictates its reactivity with a wide array of substances.

The primary mechanism through which zinc chlorate functions as an oxidant is by donating oxygen atoms to other substances, a process that involves the transfer of electrons from the substance being oxidized to the chlorate ion. In electrochemical terms, oxidation reactions involve the loss of electrons by a species. ncert.nic.in The process of electron transfer from a substrate to an electrode or an oxidizing agent like zinc chlorate is a fundamental step. researchgate.net

Electrochemical reactions can proceed through various mechanistic pathways, including direct electron transfer, hydride transfer, or hydrogen transfer. msuniv.ac.in In the context of zinc chlorate, the reaction initiates when the electroactive species, the chlorate ion, interacts with a reducing agent. libretexts.org This interaction facilitates the transfer of electrons, often singly, to form highly reactive radical intermediates from the substrate. researchgate.net These intermediates then typically undergo further reactions, which may include additional electron transfer steps, to yield the final oxidized products. researchgate.net The zinc ion (Zn²⁺) generally remains in its +2 oxidation state, acting as a counter-ion while the chlorate ion undergoes reduction.

Under specific conditions, zinc chlorate can be reduced to form zinc(II) chloride (ZnCl₂). This transformation represents a redox reaction where the chlorate ion is reduced. One documented pathway for this reduction involves the thermal decomposition of zinc chlorate, which yields zinc chloride and oxygen gas. brainly.in The balanced chemical equation for this decomposition is:

Zn(ClO₃)₂ → ZnCl₂ + 3O₂ brainly.in

This reaction demonstrates a clear reduction of the chlorine atom from an oxidation state of +5 in the chlorate ion to -1 in the chloride ion, with the concurrent oxidation of oxygen from -2 to 0. The use of strong acids, such as hydrochloric acid, can also facilitate the reduction of zinc chlorate to zinc chloride.

Zinc chlorate's classification as a strong oxidizing agent underscores its hazardous reactivity with combustible and organic materials. nih.govnoaa.gov It readily forms flammable mixtures, which can be explosive, particularly if the combustible material is finely divided. nih.govchemicalbook.comlookchem.com Its reactivity is pronounced and can be initiated by heat, shock, friction, or contact with other chemicals. nih.govchemicalbook.comontosight.ai

Contact with concentrated sulfuric acid can lead to fires or explosions. nih.govchemicalbook.comnoaa.gov When heated with a moist dibasic organic acid, it liberates chlorine dioxide and carbon dioxide. nih.govchemicalbook.comnoaa.gov Mixtures with a variety of substances are known to be readily ignited and potentially explosive, including ammonium (B1175870) salts, powdered metals (like aluminum), silicon, sulfur, and sulfides. nih.govnoaa.gov Violent reactions are also noted with carbon, copper, manganese oxide, phosphorus, and hydrocarbons. lookchem.comnj.gov

| Reactant | Conditions | Observed Outcome | Citation |

|---|---|---|---|

| Combustible/Organic Materials (finely divided) | Mixing | Flammable and potentially explosive mixture | nih.govchemicalbook.comlookchem.com |

| Concentrated Sulfuric Acid | Contact | Fire or explosion | nih.govchemicalbook.comnoaa.gov |

| Aluminum (finely divided) | Heat, percussion, or friction | Explosion | nih.govchemicalbook.comnoaa.gov |

| Charcoal / Carbon | Mixing, friction, or shock | Ignition or explosion | nih.govchemicalbook.comnj.gov |

| Metal Sulfides (e.g., Antimony, Arsenic, Tin, Copper) | Mixing | Incandescent or explosive reaction | nih.govchemicalbook.comlookchem.com |

| Hydrocarbons | Contact | Explosive or violent reaction | chemicalbook.comnoaa.govnj.gov |

| Dibasic Organic Acids | Heating while moist | Liberation of chlorine dioxide and carbon dioxide | nih.govnoaa.gov |

Thermal Decomposition Processes

The thermal stability of zinc chlorate is limited, and it undergoes decomposition upon heating, a process that can be hazardous. The pathway of this decomposition and the resulting products can vary depending on the conditions and whether the salt is in its hydrated or anhydrous form.

The decomposition of zinc chlorate is highly dependent on its hydration state. The tetrahydrated form of zinc chlorate is particularly unstable, decomposing explosively at a relatively low temperature of 60°C (140°F). nih.govchemicalbook.comlookchem.comwikipedia.org The anhydrous salt is reported to be more stable, with decomposition occurring above 190°C. nist.gov

There appear to be multiple decomposition pathways reported in the literature. One pathway suggests that upon heating, zinc chlorate decomposes to yield zinc chloride and oxygen. brainly.in Another reported decomposition reaction, particularly when heated to complete decomposition, results in the formation of zinc oxide, chlorine gas, and oxygen gas, often accompanied by the emission of toxic fumes. chemicalbook.comlookchem.comnj.gov

2Zn(ClO₃)₂ → 2ZnO + 2Cl₂ + 5O₂

Detailed kinetic studies on the thermal decomposition of zinc chlorate are not extensively available in the reviewed literature, but the low decomposition temperature of the hydrate (B1144303) points to a low activation energy for this process.

| Compound Form | Decomposition Temperature | Reported Products | Citation |

|---|---|---|---|

| Zinc Chlorate Tetrahydrate | 60°C (explosive) | Not specified, but explosive decomposition | nih.govchemicalbook.comlookchem.com |

| Anhydrous Zinc Chlorate | > 190°C | Not specified | nist.gov |

| Zinc Chlorate (general heating) | Heating | Zinc Chloride (ZnCl₂) + Oxygen (O₂) | brainly.in |

| Zinc Chlorate (heated to decomposition) | Heating | Zinc Oxide (ZnO) + Chlorine (Cl₂) + Oxygen (O₂) |

Anhydrous zinc chloride (ZnCl₂), a potential product of zinc chlorate reduction, exhibits significant thermal stability. pentachemicals.eu It melts at approximately 290-320°C and boils at 732°C. wikipedia.orgindiamart.comresearchgate.net Under normal conditions, it is chemically stable. pentachemicals.eu

Thermogravimetric analysis shows that anhydrous zinc chloride begins to vaporize above 400°C. researchgate.net If heated in the presence of oxygen, it can be partially oxidized to zinc oxide (ZnO). researchgate.net However, the compound can be sublimated in a current of chlorine gas at 365°C without undergoing decomposition, indicating its high intrinsic stability at elevated temperatures in a non-oxidizing environment. atomistry.com Its reactivity can increase at higher temperatures, a property utilized in applications like galvanizing flux where it cleans metal surfaces by reacting with oxides. vinipul.comatamanchemicals.com

| Property | Value / Observation | Citation |

|---|---|---|

| Melting Point | 290 - 365°C | wikipedia.orgindiamart.comatomistry.com |

| Boiling Point | 732°C | wikipedia.orgindiamart.com |

| Decomposition Behavior | Stable, but vaporizes above 400°C. Can be partially oxidized to ZnO in air at high temperatures. | researchgate.net |

| Sublimation | Can be sublimed in a chlorine atmosphere. | atomistry.com |

Hydrolytic Behavior and Formation of Zinc Hydroxychlorides

When dissolved in water, zinc chloride exhibits significant hydrolytic behavior, leading to the formation of various zinc hydroxychloride species. This process is influenced by factors such as concentration, pH, and temperature.

Mechanisms of Hydrolysis in Aqueous Solutions

Aqueous solutions of zinc chloride are acidic, with a 6 M solution having a pH of 1. wikipedia.org This acidity stems from the hydrolysis of the hydrated zinc ion, which leads to the formation of complex chloro-aqua species. wikipedia.org The hydrolysis can be driven further by the addition of a base (like sodium hydroxide (B78521) or ammonia) or by reacting zinc chloride with zinc oxide. wikipedia.orgwikipedia.org In concentrated solutions, the hydrolysis of hydrated zinc chloride can lead to the formation of basic chlorides, also known as zinc hydroxychlorides. aakash.ac.in

The general reaction scheme involves the progressive replacement of water ligands or chloride ions with hydroxide ions. In alkaline solutions, this results in a series of complex anions such as [Zn(OH)₃Cl]²⁻, [Zn(OH)₂Cl₂]²⁻, and [Zn(OH)Cl₃]²⁻. wikipedia.org Under specific conditions, this hydrolysis leads to the precipitation of a well-defined crystalline solid, Zn₅(OH)₈Cl₂·H₂O, a layered zinc hydroxy salt often referred to as tetrabasic zinc chloride (TBZC) or by its mineral name, simonkolleite. wikipedia.orgwikipedia.orgresearchgate.net The formation of these polynuclear hydroxo complexes is a key step in the process, creating nucleation sites for the growth of solid phases. researchgate.net The synthesis of these materials can be achieved by aging nano-sized ZnO particles in an aqueous ZnCl₂ solution. wikipedia.orgcapes.gov.br

Structural Characterization of Hydrolysis Products

The primary solid hydrolysis product, simonkolleite (Zn₅(OH)₈Cl₂·H₂O), has been extensively characterized. It possesses a layered, rhombohedral crystal structure. wikipedia.orgresearchgate.net The structure is composed of sheets built from zinc ions in two distinct coordination environments. wikipedia.org

Octahedral Zinc: One zinc site, Zn(1), is octahedrally coordinated to six hydroxide (OH) groups, forming a [Zn(OH)₆] unit. These octahedra share edges to create a sheet reminiscent of brucite. wikipedia.orgresearchgate.net

Tetrahedral Zinc: The other zinc site, Zn(2), is tetrahedrally coordinated by three OH groups and one chloride atom, forming a [Zn(OH)₃Cl] tetrahedron. wikipedia.org

These tetrahedral units are attached to the main octahedral sheet. The layers are held together by hydrogen bonds between the hydroxide groups of one layer and the chloride anions of the adjacent layers, as well as interstitial water molecules. wikipedia.org The resulting material often forms hexagonal, plate-like crystals. researchgate.netcapes.gov.br

Thermal analysis shows that upon heating, simonkolleite decomposes in stages. It first loses its interstitial water, and at higher temperatures (175°C to 210°C), the layered structure breaks down to form a mixture of ZnO and an intermediate, Zn(OH)Cl. wikipedia.orgresearchgate.net Further heating leads to the complete conversion to zinc oxide. wikipedia.orgresearchgate.net

Complexation Chemistry of Zinc Chloride

Zinc chloride's chemical reactivity is dominated by the electrophilic nature of the zinc(II) ion, which acts as a potent Lewis acid.

Lewis Acidity and Adduct Formation with Lewis Bases

Zinc chloride is a classic example of a Lewis acid, defined as a species that can accept an electron pair. brainly.insocratic.orgsolubilityofthings.com The zinc atom in the linear ZnCl₂ molecule has an incomplete octet of valence electrons, making it eager to accept electron pairs from Lewis bases (electron-pair donors). brainly.insocratic.org This interaction results in the formation of a coordinate covalent bond and a product known as an adduct. solubilityofthings.com

This Lewis acidic character allows ZnCl₂ to form stable adducts with a wide variety of Lewis bases. For instance, it is soluble in ethers, forming complexes like ZnCl₂(thf)₂, where 'thf' is tetrahydrofuran. wikipedia.org It also reacts with ammonia (B1221849) to produce diverse ammine complexes, including the simple 1:2 adduct ZnCl₂(NH₃)₂ and the more complex [Zn(NH₃)₆]²⁺ ion. wikipedia.org The ability of concentrated zinc chloride solutions to dissolve cellulose (B213188) is also attributed to the formation of stable zinc-cellulose complexes. wikipedia.org

Coordination Chemistry with Organic Ligands

The Zn²⁺ ion's flexible coordination sphere allows it to form complexes with a vast array of organic ligands, typically binding to nitrogen, oxygen, or sulfur donor atoms. nih.govresearchgate.net Due to its filled d-shell, the coordination geometry is primarily dictated by ligand size and charge rather than ligand field stabilization effects. nih.gov While tetrahedral and octahedral geometries are most common, specialized ligands can enforce other coordination numbers. researchgate.netwikipedia.org

In coordination compounds with multidentate organic ligands, such as those derived from pyridinyl-benzimidazole, zinc chloride can form both mononuclear and dinuclear structures. mdpi.com For example, with certain bidentate bridging ligands, dinuclear complexes with the general formula [Zn₂Cl₄(L)₂] are formed, where each zinc atom is in a tetrahedral environment, coordinated to two chloride ions and two nitrogen atoms from the bridging ligands. mdpi.com With chelating imidazole (B134444) oxime ligands, zinc chloride forms distorted tetrahedral complexes of the type {Zn(L)₂Cl₂}. researchgate.net

Solution Chemistry and Ionic Equilibria

Aqueous solutions of ZnCl₂ contain a mixture of hydrated zinc ions and various chloro-aqua complexes. wikipedia.org Large-angle X-ray scattering and Raman spectroscopy have been used to identify the structures of these species in concentrated solutions. researchgate.net The dominant species change as the chloride-to-zinc ratio increases. researchgate.netgeoscienceworld.org

The primary equilibria involve the stepwise formation of chloro complexes:

Zn²⁺ + Cl⁻ ⇌ [ZnCl]⁺

[ZnCl]⁺ + Cl⁻ ⇌ ZnCl₂ (aq)

ZnCl₂ (aq) + Cl⁻ ⇌ [ZnCl₃]⁻

[ZnCl₃]⁻ + Cl⁻ ⇌ [ZnCl₄]²⁻

Studies involving potentiometric titration of ZnCl₂ solutions with NaOH reveal a complex set of equilibria, especially as the pH changes. researchgate.net As the concentration of zinc chloride increases, so does the number of polynuclear hydroxo structures and poorly soluble zinc compounds that can form. researchgate.net

The following table summarizes the equilibrium constants for the formation of zinc chloride complexes at various temperatures, demonstrating the increased stability of these complexes at higher temperatures. geoscienceworld.org

| Temperature (°C) | log K (ZnCl⁺) | log K (ZnCl₂⁰) | log K (ZnCl₃⁻) | log K (ZnCl₄²⁻) |

| 100 | 1.2 | 1.9 | 2.3 | 1.4 |

| 150 | 2.1 | 3.0 | 3.8 | 2.7 |

| 200 | 3.1 | 4.3 | 5.2 | 4.4 |

| 250 | 4.4 | 5.6 | 6.7 | 6.0 |

| 300 | 5.7 | 7.2 | 8.1 | 7.4 |

| 350 | 7.0 | 9.3 | 9.3 | 7.7 |

Advanced Characterization and Spectroscopic Analysis of Zinc Dichlorate Materials

Vibrational Spectroscopy (Infrared and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of zinc chloride and its complexes. These methods detect the vibrational modes of molecules, which are unique "fingerprints" of their chemical bonds and symmetry.

In Fourier Transform Infrared (FT-IR) spectroscopy of zinc chloride, a characteristic peak observed around 511 cm⁻¹ is attributed to the Zn-Cl stretching vibration. nih.gov The absence of bands in the 3500–3300 cm⁻¹ region is a key indicator that the material is anhydrous. nih.gov

Raman spectroscopy is particularly effective for studying the hydroxyl stretching region in hydrated compounds because water is a poor scatterer, which minimizes interference. researchgate.net For complexes containing the tetrachlorozincate(II) anion, [ZnCl₄]²⁻, both IR and Raman studies are performed to assign the vibrational bands, often supported by quantum chemical calculations for accurate interpretation. researchgate.net The analysis of these spectra helps in understanding the coordination environment of the zinc ion and the nature of its interaction with chloride ions and water molecules in various hydrated forms.

Selected FT-IR Vibrational Frequencies for Zinc Chloride Compounds

| Vibrational Mode | Frequency (cm⁻¹) | Compound Type | Reference |

|---|---|---|---|

| Zn-Cl Stretch | ~511 | Anhydrous Zinc Chloride | nih.gov |

| O-H Stretch (Absence indicates anhydrous) | 3500-3300 | Hydrated Compounds | nih.gov |

X-ray Diffraction (XRD) Studies

X-ray diffraction is the cornerstone technique for determining the crystalline structure of materials. For zinc chloride, XRD reveals a complex landscape of different solid-state forms, including multiple polymorphs and a variety of hydrates.

Anhydrous zinc chloride (ZnCl₂) is known to exist in at least four polymorphic forms, each with a distinct crystal structure where the Zn²⁺ ions are tetrahedrally coordinated to four chloride ions. nih.govcosmosjournal.in The presence of sharp, well-defined peaks in the powder X-ray diffraction (PXRD) patterns confirms the crystalline nature of the samples. nih.gov

α-ZnCl₂ and β-ZnCl₂: Both possess a tetragonal structure. cosmosjournal.in

γ-ZnCl₂: This form has a monoclinic structure. cosmosjournal.in

δ-ZnCl₂: The orthorhombic δ-phase is considered the only stable form in a purely anhydrous state. cosmosjournal.innsf.gov Time- and temperature-resolved synchrotron diffraction experiments have established that the α, β, and γ phases often result from partial hydration. nsf.gov

Polymorphs of Anhydrous Zinc Chloride (ZnCl₂)

| Polymorph | Crystal System | Reference |

|---|---|---|

| α-ZnCl₂ | Tetragonal | cosmosjournal.in |

| β-ZnCl₂ | Tetragonal | cosmosjournal.in |

| γ-ZnCl₂ | Monoclinic | cosmosjournal.in |

| δ-ZnCl₂ | Orthorhombic | cosmosjournal.innsf.gov |

The interaction of zinc chloride with water leads to the formation of several crystalline hydrates, whose structures have been elucidated by single-crystal X-ray diffraction. nsf.govnih.gov The coordination environment around the zinc cation varies significantly in these hydrates.

ZnCl₂·2.5H₂O: The structure contains two different zinc environments: one Zn²⁺ ion is octahedrally coordinated by five water molecules and one chloride anion, while the other is tetrahedrally coordinated by four chloride anions. nih.gov

ZnCl₂·3H₂O: This hydrate (B1144303) features [Zn(H₂O)₆]²⁺ octahedra and [ZnCl₄]²⁻ tetrahedra linked by hydrogen bonds. nih.gov

ZnCl₂·4.5H₂O: This is another stable hydrate identified in the ZnCl₂:H₂O phase diagram. nsf.gov

Zinc Hydroxide (B78521) Chloride Hydrate (Zn₅(OH)₈Cl₂·H₂O): Also known as the mineral simonkolleite, this related complex features both octahedrally and tetrahedrally coordinated zinc sites. researchgate.netresearchgate.net

Coordination Geometry in Zinc Chloride Hydrates

| Hydrate | Zn²⁺ Coordination Environment | Reference |

|---|---|---|

| ZnCl₂·2.5H₂O | Octahedral [ZnCl(H₂O)₅]⁺ and Tetrahedral [ZnCl₄]²⁻ | nih.gov |

| ZnCl₂·3H₂O | Octahedral [Zn(H₂O)₆]²⁺ and Tetrahedral [ZnCl₄]²⁻ | nih.gov |

In-situ, time-resolved synchrotron XRD experiments have provided critical insights into the phase transformations of zinc chloride upon heating and hydration. nsf.gov It was found that fully crystalline β-ZnCl₂ transforms to the δ-phase between 200 and 250 °C. The δ-phase is the last crystalline form observed before the compound melts at approximately 315-318 °C. nsf.govabo.fi

The hydration process is also complex. Anhydrous δ-ZnCl₂ exposed to low levels of moisture (1-10 mol % water) initially forms the γ-ZnCl₂ structure, which then transforms to α-ZnCl₂ upon melting and recrystallizing. nsf.gov These studies reveal a mechanistic pathway for hydration and dehydration, showing that removing all water from hydrated zinc chloride requires heating the system above its melting point. nsf.gov

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature, providing valuable information about its thermal stability and decomposition behavior. TGA studies on zinc chloride show a multi-step thermal degradation process. nih.gov

One analysis revealed a two-step degradation, with an initial weight loss of 8.207% followed by a major loss of 89.72%. nih.gov The maximum rate of decomposition (Tₘₐₓ) was observed at 508.21°C. nih.gov Other studies show that above 400°C, ZnCl₂ not only vaporizes but also undergoes partial oxidation to form zinc oxide (ZnO). abo.fi Differential scanning calorimetry (DSC), often run concurrently with TGA, shows an endothermic event corresponding to the melting of ZnCl₂ around 320°C. abo.fi

Thermal Analysis Data for Zinc Chloride

| Technique | Observation | Temperature (°C) | Reference |

|---|---|---|---|

| DSC | Melting (Endotherm) | ~320 | abo.fi |

| TGA | Vaporization / Partial Oxidation | > 400 | abo.fi |

| DTG | Maximum Decomposition Rate (Tₘₐₓ) | 508.21 | nih.gov |

Advanced Elemental Analysis Techniques

The accurate determination of elemental composition is fundamental to materials characterization, ensuring that the stoichiometry of a synthesized compound corresponds to its theoretical formula. This validation is crucial before undertaking more advanced structural analyses. For zinc chloride and its derivatives, several techniques are employed.

Complexometric titration is a classic and reliable method used to determine the concentration of zinc ions (Zn²⁺). nih.gov In this technique, a solution of the zinc compound is titrated with a complexing agent, typically ethylenediaminetetraacetic acid (EDTA), to precisely quantify the zinc content. nih.gov

Energy-Dispersive X-ray Fluorescence (EDXRF) is another powerful, non-destructive technique used to confirm the elemental composition of materials. researchgate.net It can rapidly identify the elements present in a sample and their relative proportions, which is useful for verifying the purity of synthesized zinc chloride, its hydrates, or related complexes. researchgate.net

Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique capable of detecting and quantifying trace and ultra-trace elements in a sample. vitas.no Its ability to measure elements at concentrations as low as parts-per-billion (ppb) or even parts-per-trillion (ppt) makes it an invaluable tool in pharmaceutical analysis, environmental monitoring, and materials science. vitas.no

Principles and Application for Zinc Compound Analysis: In ICP-MS, a sample is introduced into a high-temperature argon plasma (around 6,000 to 10,000 K), which ionizes the atoms of the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. For a hypothetical "zinc dichlorate" sample, ICP-MS would be employed to determine the precise concentration of zinc and to identify any metallic impurities present.

Research Findings in Zinc Analysis: Research has demonstrated the utility of ICP-MS for the detailed analysis of various zinc-containing samples. For instance, it is used to quantify zinc in pharmaceutical products to ensure they meet regulatory standards. vitas.no In human health studies, ICP-MS is used for the simultaneous measurement of total zinc content and zinc isotope ratios in biological samples like serum, urine, and feces, which is crucial for metabolic research. researchgate.netnih.gov

A significant challenge in ICP-MS is the potential for polyatomic isobaric interferences, where ions of different elements or molecules have the same mass-to-charge ratio. For zinc analysis, isotopes such as ³²S¹⁶O₂⁺ and ³²S₂⁺ can interfere with the detection of ⁶⁴Zn⁺. nih.gov High-resolution ICP-MS (HR-ICP-MS) can often resolve these interferences, ensuring accurate quantification. researchgate.net

Hypothetical Data Table for Zinc Compound Analysis via ICP-MS:

| Parameter | Description | Typical Value/Range |

| Analyte | Zinc (Zn) | - |

| Detection Limit | Lowest quantifiable concentration | 0.5 - 5 µg/L |

| Matrix | Sample medium (e.g., dilute nitric acid) | 1-2% HNO₃ |

| Isotopes Monitored | ⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn | - |

| Potential Interferences | ⁶⁴Ni⁺ on ⁶⁴Zn⁺; ³²S₂⁺ on ⁶⁴Zn⁺ | researchgate.netnih.gov |

| Correction Method | Mathematical correction, high mass resolution | researchgate.net |

Atomic Emission and Absorption Spectroscopies

Atomic Emission Spectroscopy (AES) and Atomic Absorption Spectroscopy (AAS) are two other powerful techniques for elemental analysis.

Atomic Emission Spectroscopy (AES): Often coupled with an inductively coupled plasma source (ICP-AES), this method measures the light emitted by excited atoms in a plasma. Each element emits light at characteristic wavelengths, and the intensity of the emission is proportional to the concentration of the element in the sample. ICP-AES is well-suited for determining the composition of alloys and quantifying multiple elements simultaneously in zinc-containing materials. researchgate.net

Atomic Absorption Spectroscopy (AAS): In AAS, a light source specific to the element of interest is passed through a sample that has been atomized in a flame or a graphite (B72142) furnace. The atoms of the target element absorb this light, and the amount of absorption is directly proportional to their concentration. olympianwatertesting.com Graphite Furnace AAS (GFAAS) is particularly sensitive and can be used to determine zinc concentrations in the microgram-per-liter (µg/L) range in aqueous samples. nemi.gov

Research Findings in Zinc Analysis: Both techniques are standard methods for zinc determination. For example, direct-aspiration AAS can be used to measure zinc in water samples with concentrations ranging from 10 to 500 µg/L. nemi.gov Spectroscopic interference is a potential issue in AAS, such as the proximity of the analytical wavelength for zinc (213.856 nm) to emission lines of copper and iron. shimadzu.com Advanced background correction methods can mitigate these interferences. shimadzu.com Studies have also compared the accuracy of zinc measurements by AAS with those from HR-ICP-MS, often finding good agreement between the two methods. researchgate.net

Hypothetical Data Table for Zinc Analysis via AAS/AES:

| Technique | Parameter | Typical Value/Range |

| AAS (Flame) | Analytical Wavelength | 213.9 nm shimadzu.com |

| Working Range | 0.01 - 0.5 mg/L | |

| Interferences | Magnesium, Silica nemi.gov | |

| AAS (Graphite Furnace) | Working Range | 0.5 - 40 µg/L nemi.gov |

| Modifier | Matrix modifier added to reduce interferences nemi.gov | |

| ICP-AES | Elements Determined | Al, Cu, Cr, Fe, Mg, Mn, Ni, Pb, etc. in Zinc Alloys researchgate.net |

| Matrix Matching | Used to overcome matrix effects researchgate.net |

X-ray Fluorescence (XRF) for Elemental Composition

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for solid samples and coatings.

Principles and Application for Zinc Compound Analysis: In XRF, a primary X-ray beam is directed at the sample, causing the ejection of inner-shell electrons from atoms. Electrons from higher energy shells then drop to fill these vacancies, emitting secondary X-rays in the process. The energy of these emitted X-rays is characteristic of the element from which they originated, and their intensity is related to the element's concentration. For a hypothetical "zinc dichlorate" solid, XRF would provide a rapid, non-destructive analysis of the zinc-to-chlorine ratio and identify any other elements present.

Research Findings in Zinc Analysis: XRF is widely used in the metallurgical industry to control the coating weight and composition of zinc-coated steel sheets. rigaku.com The technique can simultaneously measure the thickness of the coating and the concentration of iron in zinc-iron alloys by analyzing the intensities of the Zn-Kα, Zn-Lα, and Fe-Kα fluorescent lines. rigaku.com XRF is also a valuable tool for analyzing zinc in minerals and ores, providing essential data for mining and processing operations. thermofisher.com Recent studies have explored the use of portable XRF systems for measuring zinc concentrations in biological samples like toenail clippings as a potential biomarker for zinc status in humans, comparing the results with the "gold standard" ICP-MS method. nih.gov

Hypothetical Data Table for Zinc Compound Analysis via XRF:

| Parameter | Description | Example Application |

| Excitation Source | X-ray tube or radioactive isotope | Rh-anode X-ray tube |

| Characteristic X-rays | Zn Kα, Zn Kβ, Cl Kα | - |

| Analysis Type | Qualitative and Quantitative | - |

| Sample Form | Solid, powder, liquid, thin film | Zinc coating on steel rigaku.com |

| Detection Limits | Varies by element and matrix | ppm to % range |

| Precision | Repeatability of measurements | Excellent for major elements thermofisher.com |

Computational Chemistry and Theoretical Modeling of Zinc Dichlorate Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties and interactions of zinc chloride systems. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.

DFT calculations have been instrumental in elucidating the electronic structure and the nature of the chemical bonds in zinc chloride. These studies reveal the degree of covalent versus ionic character in the Zn-Cl bond, which is fundamental to its chemical behavior. In the gaseous phase, ZnCl₂ is a linear molecule with significant covalent character in its bonds. asianpubs.org However, in the crystalline state and in solution, the nature of the bonding is more complex.

In the solid state, such as the δ-ZnCl₂ phase, the zinc atom is tetrahedrally coordinated by four chlorine atoms. The Zn-Cl bond lengths in the crystalline form are longer than in the gas phase, indicating a more ionic character. asianpubs.org DFT studies on complexes of zinc chloride, for instance with urea (B33335), show that the Zn-Cl bond lengths are intermediate between the gaseous and crystalline states, suggesting a partially covalent character. asianpubs.org Analysis of Mulliken atomic charges in ZnCl₂(urea)₂ crystals shows a more ionic character for Zn and Cl compared to the isolated molecules. asianpubs.org Furthermore, investigations into zincate complexes using DFT have shown that primarily the Zn 4s orbital is involved in the metal-ligand interactions, with the 3d valence shell remaining largely unperturbed. arxiv.org

The electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding the reactivity of zinc chloride. DFT calculations on (ZnS)n clusters interacting with mercury compounds, for example, provide insights into the orbital interactions and charge transfer processes that govern adsorption. cambridge.org

Table 1: Comparison of Calculated Zn-Cl Bond Lengths in Different Environments

| System | Method | Calculated Zn-Cl Bond Length (Å) | Reference |

|---|---|---|---|

| Gas Phase ZnCl₂ | DFT | 2.071 | asianpubs.org |

| δ-ZnCl₂ Crystal | DFT | 2.265–2.282 | asianpubs.org |

| ZnCl₂(urea)₂ Crystal | DFT | 2.23–2.25 | asianpubs.org |

| [Zn(4-Ap)₂Cl₂] | B3LYP/LANL2DZ | 2.142 | scispace.com |

This table is interactive. Click on the headers to sort the data.

DFT is extensively used to study the interactions of zinc chloride with other molecules and its adsorption on various surfaces. These studies are crucial for applications in catalysis, materials science, and environmental chemistry.

Research on deep eutectic solvents (DESs) formed from zinc chloride and urea has utilized periodic DFT to analyze intermolecular interactions. These studies have identified key structural motifs, such as hydrogen-bonded urea dimers and tetrahedral Zn(II) coordination complexes, which explain the macroscopic properties of the DES like fluidity and conductivity. asianpubs.org Similarly, DFT calculations on ZnCl₂-ethanol mixtures have revealed that the primary interactions are O-H···Cl hydrogen bonds and Zn←O coordination bonds. nsf.gov These interactions lead to an increase in the ionic character of the Zn-Cl bond and can even lead to its dissociation. nsf.gov

Molecular dynamics simulations, often complemented by DFT calculations, have been employed to study the adsorption of molecules on zinc oxide surfaces. mdpi.comresearchgate.net For instance, the interaction of silane (B1218182) molecules with ZnO surfaces has been investigated to understand adhesion mechanisms at a molecular level. researchgate.net Furthermore, studies on the interaction of choline (B1196258) chloride-malonic acid with metal oxides, including ZnO, have used molecular dynamics to reveal that the interaction with ZnO is primarily through chemical adsorption, with the formation of Cl-Zn and C=O···Zn bonds. mdpi.com

DFT and its time-dependent extension (TD-DFT) are invaluable for predicting and interpreting the spectroscopic properties of zinc chloride and its complexes. These computational methods can accurately simulate vibrational (Infrared and Raman) and electronic (UV-Vis) spectra.

The vibrational spectra of zinc chloride complexes with various ligands, such as thiourea (B124793) and 4-acetylpyridine (B144475), have been successfully calculated using DFT. asianpubs.orgscispace.com These calculations help in the assignment of experimental spectral bands and provide insights into how coordination affects the vibrational modes. For example, in [ZnL₂Cl₂] complexes with thiourea ligands, DFT predicts a low-frequency shift for the ν(C-S) bands and a high-frequency shift for the ν(C-N) bands upon coordination of the thiourea to the zinc ion through the sulfur atom. asianpubs.org Similarly, a detailed experimental and theoretical study of zinc(II) halide complexes of 4-acetylpyridine used DFT to calculate the molecular geometry and vibrational frequencies, with a complete assignment of fundamental modes based on total energy distribution (TED) calculations. scispace.com

TD-DFT calculations are employed to predict the electronic absorption spectra of zinc chloride complexes. scirp.orgscispace.com These calculations provide information on the electronic transitions, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), which are responsible for the observed colors and photophysical properties of these compounds. scirp.org For instance, TD-DFT studies on zinc(II) complexes with glyoxime (B48743) derivatives have attributed the UV-Vis absorption bands to MLCT, LMCT, and d-d electronic transitions. scirp.org

Molecular Dynamics Simulations for Dynamic Behavior Analysis

Molecular dynamics (MD) simulations provide a powerful lens to examine the dynamic behavior of zinc chloride systems, offering a time-resolved perspective on atomic and molecular motions. Both classical and ab initio molecular dynamics (AIMD) have been employed to study zinc chloride in various states.

In the liquid state, AIMD simulations have been crucial in understanding the structure and properties of molten ZnCl₂. researchgate.netiku.edu.tr These simulations have shown that at ambient pressure, the liquid is characterized by a network of corner-sharing ZnCl₄ tetrahedra. researchgate.net Under increasing pressure, these tetrahedra deform and collapse, leading to an increase in the coordination number of zinc. researchgate.net MD simulations have also revealed a fragile-to-strong transition in liquid ZnCl₂, which is correlated with a change in the population of corner- and edge-sharing tetrahedral units as a function of temperature. iku.edu.tr

In aqueous solutions, MD simulations have provided detailed insights into the hydration structure and ion-pairing behavior of Zn²⁺ ions. researchgate.netmdpi.comcore.ac.uk AIMD simulations have shown that in dilute solutions, the Zn²⁺ ion is typically octahedrally coordinated by six water molecules, forming [Zn(H₂O)₆]²⁺. core.ac.uk As the concentration of ZnCl₂ increases, contact ion pairs of Zn²⁺-Cl⁻ begin to form, and the hydration structure changes, with species like [ZnCl₂(H₂O)₄] becoming more prevalent. mdpi.com These changes in speciation have been correlated with macroscopic properties like conductivity and viscosity. mdpi.comcore.ac.uk Furthermore, MD simulations have been used to study the transport properties of aqueous zinc chloride electrolytes, which is important for their application in batteries. researchgate.net

Table 2: Key Findings from Molecular Dynamics Simulations of Zinc Dichloride

| System | Simulation Type | Key Finding | Reference |

|---|---|---|---|

| Liquid ZnCl₂ | AIMD | Pressure-induced collapse of ZnCl₄ tetrahedra and increase in coordination number. | researchgate.net |

| Liquid ZnCl₂ | AIMD & Raman Spectroscopy | Fragile-to-strong transition linked to changes in corner- and edge-sharing tetrahedra. | iku.edu.tr |

| Aqueous ZnCl₂ | MD & DFT | Concentration-dependent formation of Zn²⁺-Cl⁻ contact ion pairs and changes in hydration structure. | mdpi.comcore.ac.uk |

| Aqueous ZnCl₂ Electrolytes | MD with Neural Network Potential | Comprehensive picture of solvation structure and ionic transport across a wide concentration range. | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Quantitative Structure-Property Relationship (QSPR) Modeling in Corrosion Inhibition

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemical compounds based on their molecular structure. In the context of corrosion inhibition, QSPR models aim to establish a mathematical relationship between the structural or electronic properties of a molecule and its efficiency as a corrosion inhibitor. mdpi.comresearchgate.netmdpi.com

While specific QSPR models focusing solely on zinc chloride as a corrosion inhibitor are not extensively documented, the principles of QSPR can be applied to understand its potential role in corrosion protection. QSPR studies on organic corrosion inhibitors often utilize quantum chemical descriptors calculated via DFT, such as the energy of the HOMO (E_HOMO) and LUMO (E_LUMO), the energy gap (ΔE), dipole moment, and various charge distribution parameters. mdpi.com These descriptors help to quantify the ability of a molecule to adsorb onto a metal surface and form a protective layer.

For zinc compounds, their effectiveness as corrosion inhibitors is often attributed to the formation of a passive layer on the metal surface. In the case of zinc chloride, it can hydrolyze in the presence of water to form zinc hydroxide (B78521) or zinc oxychloride species, which can precipitate on the metal surface and provide a barrier against corrosive agents. rsc.org QSPR models for a series of related zinc-containing compounds could potentially be developed to predict their corrosion inhibition efficiency based on descriptors that reflect their tendency to hydrolyze and form stable surface films.

The development of such a QSPR model would involve:

Data Collection: Gathering experimental data on the corrosion inhibition efficiency of a series of zinc compounds, including zinc chloride, under specific conditions.

Descriptor Calculation: Calculating a variety of molecular descriptors for each compound using computational methods like DFT.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the inhibition efficiency. mdpi.comresearchgate.net

Model Validation: Testing the predictive power of the model using an independent set of compounds.

Such a QSPR model could be a valuable tool for designing new and more effective zinc-based corrosion inhibitors.

Thermodynamic and Kinetic Modeling of Reaction Pathways

Thermodynamic and kinetic modeling are essential for understanding the feasibility and rates of chemical reactions involving zinc chloride. These models can predict the equilibrium composition of a system and the time evolution of reactant and product concentrations.

Thermodynamic modeling, often utilizing computational thermodynamics databases and software, can predict the stability of various zinc compounds in different chemical environments. For instance, thermodynamic calculations can be used to construct chemical stability diagrams for the zinc system in the presence of chloride, hydroxide, and carbonate ions. rsc.org These diagrams can predict the conditions under which solid zinc corrosion products, such as ZnO or Zn₅(OH)₈Cl₂·H₂O, will form. rsc.org Thermodynamic studies have also been conducted on molten salt systems containing zinc chloride to understand phase equilibria and the activities of different species, which is crucial for applications in pyrometallurgy and thermal energy storage. researchgate.netpsu.edu

Kinetic modeling focuses on the rates of reactions and the mechanisms by which they occur. For example, the kinetics of the thermal decomposition of zinc chloride can be studied to determine the activation energy and the reaction mechanism. worktribe.com Kinetic models have also been developed for reactions where zinc chloride acts as a catalyst, such as in the synthesis of 5-hydroxymethylfurfural (B1680220) from cellulose (B213188). ncsu.edu In this study, a simplified kinetic model was developed to estimate the kinetic parameters for the tandem hydrolysis-dehydration reaction, yielding activation energies for the different steps of the process. ncsu.edu The investigation of the kinetics of zinc removal from solutions using ion exchange resins has also been modeled, with the pseudo-second-order reaction model often providing a good fit for the experimental data. researchgate.net

Applications in Advanced Chemical Synthesis and Industrial Processes Utilizing Zinc Dichlorate

Catalytic Applications in Organic Chemistry

Anhydrous zinc chloride is a widely applied Lewis acid catalyst in organic synthesis, promoting a variety of transformations from classic aromatic substitutions to complex cyclization reactions. fishersci.no

Friedel-Crafts Reactions and Related Alkylations/Acylations

Zinc chloride has a long-standing role as a catalyst in Friedel-Crafts reactions, a cornerstone of C-C bond formation on aromatic rings. fishersci.no Although it is a milder Lewis acid than alternatives like aluminum chloride (AlCl₃), this property can be advantageous for achieving higher selectivity with sensitive substrates.

Friedel-Crafts Acylation: ZnCl₂ is effective in catalyzing the acylation of electron-rich aromatic compounds. fishersci.no For instance, it facilitates the reaction between anisole (B1667542) and acetyl chloride or acetic anhydride (B1165640) to produce p-methoxyacetophenone in high yields. nih.gov Research has shown that mixtures of zinc chloride with an excess of the acylating agent are excellent sources of the reactive acetylium ions necessary for the reaction. nih.gov The catalyst's activity can be significantly enhanced when supported on materials like alumina, which promotes regioselective ortho-acylation of phenols. mims.com

Friedel-Crafts Alkylation: Zinc chloride activates benzylic and allylic halides, making them suitable for alkylating aromatic rings. fishersci.no A notable example is the ZnCl₂-catalyzed benzylation of benzenes. fishersci.iesigmaaldrich.com While anhydrous ZnCl₂ has poor solubility in inert solvents, its catalytic activity is markedly improved when used with polar solvents like alcohols or water, which increase its solubility and enhance its Lewis acidity. fishersci.iesigmaaldrich.com

Named Reactions: Its utility is highlighted in several classic named reactions. In the Nencki reaction , ZnCl₂ catalyzes the ring acetylation of phenols with acids. ontosight.ai It is also a key reagent, along with formaldehyde (B43269) and hydrochloric acid, in the Blanc chloromethylation to add a chloromethyl group to an arene. ontosight.ai

Table 1: Examples of Zinc Chloride in Friedel-Crafts Reactions

| Reaction Type | Aromatic Substrate | Reagent | Product |

|---|---|---|---|

| Acylation | Anisole | Acetyl Chloride | p-Methoxyacetophenone |

| Acylation | Phenol | Carboxylic Acids | Ortho-Acylated Phenols |

| Alkylation | Benzene | Benzyl Chloride | Diphenylmethane |

| Chloromethylation | Benzene | Formaldehyde/HCl | Benzyl Chloride |

Regioselective and Stereoselective Reductive Couplings

Zinc, often in the form of zinc powder which can be generated from ZnCl₂, is a crucial reductant in various coupling reactions. Zinc(II) species also play a catalytic role in directing the selectivity of these transformations.

Reductive Coupling of Alkenes and Alkynes: In the presence of cobalt or nickel catalysts, zinc powder facilitates the reductive coupling of alkynes with alkenes that possess an electron-withdrawing group, proceeding with high regioselectivity and stereoselectivity. nih.govthegoodscentscompany.com

Cross-Electrophile Coupling: Mechanistic studies of nickel-catalyzed, zinc-mediated homocoupling of aryl chlorides show the complex role of ZnCl₂ as both a product and an influential component of the catalytic cycle. jkenterprises.com.pk These types of reductive couplings are foundational for creating C(sp²)-C(sp³) bonds from simple halide precursors.

Stereoselective Couplings with Organozinc Reagents: Organozinc reagents, frequently prepared via the insertion of zinc metal into organic halides or through transmetalation with zinc chloride, are pivotal for stereoselective synthesis. uni.lu For example, palladium-catalyzed cross-couplings between alkyl and alkenyl bromides can be achieved stereoselectively using zinc powder in an aqueous medium, avoiding the pre-formation of organozinc reagents. nih.govthegoodscentscompany.com

Catalysis in Aromatization and Cyclization Reactions

Zinc chloride's ability to act as a dehydrating agent and Lewis acid makes it an effective catalyst for reactions that construct cyclic and aromatic systems.

Aromatization: A classic and dramatic example of its power is the conversion of methanol (B129727) into hexamethylbenzene. fishersci.no In this reaction, ZnCl₂ acts as both the solvent and catalyst, facilitating a complex series of condensations and rearrangements to form the aromatic ring. fishersci.no

Cyclization to Heterocycles: ZnCl₂ catalyzes numerous cyclization reactions to produce valuable heterocyclic compounds. It is used in the synthesis of substituted furans and in one-pot, two-step protocols to generate 2-acetyl-1H-pyrroles. ontosight.ainih.gov It also enables the efficient synthesis of morpholinones bearing aza-quaternary stereocenters through a cyclizative 1,2-rearrangement. nih.gov Other examples include its use in synthesizing 1,4-oxazepines and as a catalyst in three-component reactions to form complex imidazole (B134444) derivatives. thermofisher.comabertay.ac.uk

Synthesis of Specialized Organic Compounds

The catalytic properties of zinc chloride are harnessed for the synthesis of a diverse array of fine chemicals, including dyes, fragrances, and pharmaceuticals.

Industrial Chemicals: On an industrial scale, ZnCl₂ is used as a catalyst to produce benzaldehyde (B42025) from toluene (B28343). fishersci.no The process involves the chlorination of toluene to benzal chloride, which is then hydrolyzed in the presence of a catalytic amount of zinc chloride. fishersci.no

Dyes and Reagents: A traditional laboratory preparation of the dye fluorescein (B123965) involves a Friedel-Crafts acylation of resorcinol (B1680541) with phthalic anhydride, catalyzed by zinc chloride. fishersci.no

Pharmaceuticals: A modern application is the ZnCl₂-catalyzed synthesis of carbamates from carbamoyl (B1232498) chlorides and alcohols. This protocol has been successfully applied to the gram-scale synthesis of the anti-Alzheimer's drug Rivastigmine, demonstrating its utility in pharmaceutical manufacturing. nih.gov

Table 2: Specialized Compounds Synthesized Using Zinc Chloride

| Compound Class | Specific Compound | Precursors | Role of ZnCl₂ |

|---|---|---|---|

| Industrial Chemical | Benzaldehyde | Toluene | Catalyst for hydrolysis |

| Dye | Fluorescein | Phthalic Anhydride, Resorcinol | Catalyst for acylation |

| Pharmaceutical | Rivastigmine | Carbamoyl chloride, Alcohol | Catalyst for carbamate (B1207046) synthesis |

| Aromatic Hydrocarbon | Hexamethylbenzene | Methanol | Catalyst and solvent for aromatization |

Metallurgical Flux Chemistry and Surface Preparation

In metallurgy, a flux is a chemical cleaning agent that facilitates soldering, brazing, and welding. fishersci.fi Zinc chloride is one of the most common and effective fluxes, particularly for joining steel and other metals. fishersci.atfishersci.ca

Mechanisms of Oxide Removal in Soldering and Brazing

The primary function of a flux is to remove and prevent the reformation of metal oxides on the surfaces to be joined, ensuring that the molten solder can effectively wet and adhere to the clean metal. fishersci.fifishersci.ie Metal surfaces rapidly form oxide layers when exposed to air, a process that is accelerated by the high temperatures used in soldering and brazing. fishersci.fi

Zinc chloride accomplishes this through several key mechanisms:

Reaction with Metal Oxides: As a Lewis acid, zinc chloride has the ability to attack and dissolve metal oxides (represented as MO). fishersci.iefishersci.fi It reacts with these surface oxides at high temperatures to form complex oxychlorides or other salts that are molten and soluble in the flux itself. fishersci.nofishersci.iealfa-chemistry.com This effectively lifts the oxide layer from the metal surface.

Generation of Hydrochloric Acid (HCl): Commercial zinc chloride flux is often in a hydrated form or used in an aqueous solution. When heated, the water molecules coordinate with the zinc chloride, and the resulting complex can decompose to liberate highly reactive, anhydrous hydrogen chloride (HCl) gas. fishersci.no This HCl aggressively reacts with surface metal oxides, converting them into metal chlorides, which are then dissolved or displaced by the molten flux. fishersci.atfishersci.no

Protective Barrier: Once the oxide layer is removed, the molten zinc chloride flux coats the clean metal surface. fishersci.fi This liquid layer acts as a barrier, preventing oxygen from the atmosphere from re-oxidizing the hot metal during the joining process. fishersci.fi

Improved Wetting: By ensuring the metal surface is pristine and free of oxides, the flux reduces the surface tension of the molten solder, allowing it to flow easily and wet the entire joint area, which is crucial for forming a strong, continuous bond. fishersci.fi

Often, zinc chloride is mixed with ammonium (B1175870) chloride (NH₄Cl) to create a more active flux, sometimes known as "killed spirits". fishersci.atfishersci.iefishersci.no The ammonium chloride also decomposes upon heating to produce HCl and ammonia (B1221849), further enhancing the cleaning action. fishersci.atfishersci.no This combination is widely used for soldering galvanized iron and other zinc-coated surfaces. fishersci.fifishersci.at

Role in Galvanization Processes

Zinc chloride plays a crucial role as a flux in the galvanization process, which involves coating steel or iron with a layer of zinc to protect it from corrosion. amarischemicalsolutions.comvinipul.com The primary function of the zinc chloride flux is to ensure the steel surface is perfectly clean before it is dipped into the molten zinc bath. vinipul.comanimetal.com.tr

Before galvanizing, steel is typically cleaned to remove grease, dirt, and scale. galvanizing.org.uk However, a thin layer of oxide can quickly reform on the clean steel surface upon exposure to air. The fluxing stage, which involves dipping the component into a zinc ammonium chloride solution, removes these final traces of oxide. galvanizing.org.uk Zinc chloride's ability to dissolve metal oxides is key to its effectiveness as a flux. wikipedia.org It reacts with surface oxides, cleaning the metal and allowing the molten zinc to effectively wet and form a strong, uniform, and adherent protective coating on the steel. galvanizing.org.ukzinc-chloride.in

The flux, often a mixture of zinc chloride and ammonium chloride, prepares the steel surface in several ways. animetal.com.tr Zinc chloride provides a temporary barrier against re-oxidation between the flux bath and the zinc kettle. animetal.com.tr In the galvanizing bath, the ammonium chloride component reacts to remove any remaining iron oxide. animetal.com.tr The use of a zinc chloride-based flux offers several advantages in the galvanizing process, including preventing oxidation, removing rust, reducing zinc consumption and dross formation, and ultimately improving the quality and consistency of the galvanized coating. animetal.com.tr

The concentration of zinc chloride in the flux solution is a critical parameter. Insufficient levels can lead to poor cleaning and scorched plating, while optimal concentrations increase the electrical conductivity of the plating solution and allow for higher current densities, which in turn increases productivity. coastalzinc.com

Development of Novel Materials and Precursors

Synthesis of Deep Eutectic Solvents from Zinc Chloride Complexes

Deep eutectic solvents (DESs) are a class of solvents that are typically formed by mixing a hydrogen bond donor (HBD) with a hydrogen bond acceptor (HBA), such as a quaternary ammonium salt. nih.gov Zinc chloride, a Lewis acid, is frequently used as a component in the formation of a specific type of DES known as Lewis acid deep eutectic solvents (LADESs). nih.gov These solvents are gaining attention as environmentally friendly reaction media due to their simple preparation, high biodegradability, and low toxicity. nih.gov

The synthesis of a DES involving zinc chloride is often straightforward. For example, a common DES is prepared by heating and stirring a mixture of choline (B1196258) chloride (the HBA) and zinc chloride (the HBD) until a clear, homogeneous liquid is formed. nih.gov Other examples include DESs synthesized from propionic acid and zinc chloride, or from a mixture of zinc chloride, histidine, and glycerol. rsc.orgdiva-portal.org